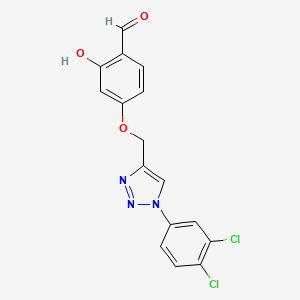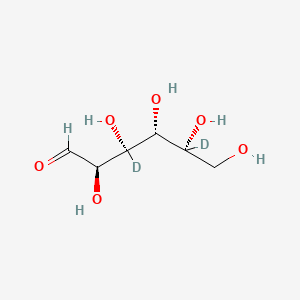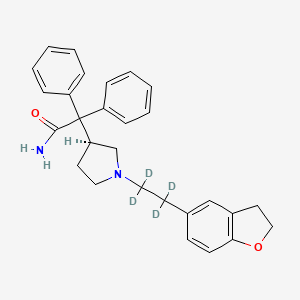
2Abz-SVARTLLV-Lys(Dnp)-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2Abz-SVARTLLV-Lys(Dnp)-NH2 is a synthetic peptide substrate used primarily in biochemical research. It is designed to study the specificity and activity of proteases, particularly those involved in the complement system. The compound consists of a sequence of amino acids with specific modifications: 2-aminobenzoyl (2Abz) at the N-terminus and dinitrophenyl (Dnp) attached to the lysine residue.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2Abz-SVARTLLV-Lys(Dnp)-NH2 involves solid-phase peptide synthesis (SPPS). The process typically includes the following steps:
Resin Loading: The synthesis begins with the attachment of the C-terminal amino acid to a solid resin.
Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: Removal of protecting groups from the amino acids to allow for further coupling.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of such peptides follows similar principles but on a larger scale. Automation and optimization of SPPS are employed to increase yield and purity. Advanced purification methods, including preparative HPLC, are used to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Hydrolysis: The peptide bond can be hydrolyzed by proteases, leading to the cleavage of the peptide into smaller fragments.
Oxidation: The amino acid residues, particularly those with sulfur-containing side chains, can undergo oxidation.
Substitution: Specific residues can be substituted with other amino acids to study the effects on protease activity.
Common Reagents and Conditions
Proteases: Enzymes like trypsin, chymotrypsin, and specific complement proteases are used to cleave the peptide.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffers are commonly used to maintain the pH during reactions.
Oxidizing Agents: Hydrogen peroxide or other mild oxidizing agents can be used for oxidation reactions.
Major Products Formed
Cleaved Peptides: The primary products are smaller peptide fragments resulting from protease activity.
Oxidized Peptides: Peptides with oxidized amino acid residues.
科学的研究の応用
2Abz-SVARTLLV-Lys(Dnp)-NH2 is widely used in scientific research for the following applications:
Protease Activity Assays: It serves as a substrate to measure the activity and specificity of various proteases.
Complement System Studies: The peptide is used to study the classical complement pathway, particularly the activity of the C1s protease.
Drug Development: It aids in the development of specific inhibitors targeting proteases involved in inflammatory diseases.
Biochemical Research: The compound is used to elucidate the mechanisms of protease action and to identify potential therapeutic targets.
作用機序
The compound exerts its effects by serving as a substrate for proteases. The 2-aminobenzoyl (2Abz) group acts as a fluorescent tag, while the dinitrophenyl (Dnp) group acts as a quencher. Upon cleavage by a protease, the fluorescence is unquenched, allowing for the measurement of protease activity. The molecular targets are the active sites of proteases, and the pathways involved include the complement system and other proteolytic pathways.
類似化合物との比較
Similar Compounds
2Abz-GLQRALEI-Lys(Dnp)-NH2: Another peptide substrate used to study protease activity.
2Abz-SLGRKIQI-Lys(Dnp)-NH2: A substrate for different proteases with a distinct amino acid sequence.
Uniqueness
2Abz-SVARTLLV-Lys(Dnp)-NH2 is unique due to its specific amino acid sequence, which makes it a preferred substrate for studying the C1s protease of the classical complement pathway. Its design allows for precise measurement of protease activity, making it a valuable tool in biochemical research.
特性
分子式 |
C57H91N17O16 |
|---|---|
分子量 |
1270.4 g/mol |
IUPAC名 |
2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C57H91N17O16/c1-28(2)24-40(51(81)67-41(25-29(3)4)52(82)70-45(31(7)8)55(85)65-38(47(59)77)18-13-14-22-62-37-21-20-34(73(87)88)26-43(37)74(89)90)68-56(86)46(33(10)76)72-50(80)39(19-15-23-63-57(60)61)66-48(78)32(9)64-54(84)44(30(5)6)71-53(83)42(27-75)69-49(79)35-16-11-12-17-36(35)58/h11-12,16-17,20-21,26,28-33,38-42,44-46,62,75-76H,13-15,18-19,22-25,27,58H2,1-10H3,(H2,59,77)(H,64,84)(H,65,85)(H,66,78)(H,67,81)(H,68,86)(H,69,79)(H,70,82)(H,71,83)(H,72,80)(H4,60,61,63)/t32-,33+,38-,39-,40-,41-,42-,44-,45-,46-/m0/s1 |
InChIキー |
PLFSDZNXIXUINU-VDWFYOMFSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)C2=CC=CC=C2N)O |
正規SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C2=CC=CC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B12395212.png)


![[(1S,3R,13S,14R,17S,18R,19R,20R,21S,22R,23R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate](/img/structure/B12395222.png)


![1-(2-chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea](/img/structure/B12395245.png)
![4-[(1S,2S,5S,7S)-2-ethenyl-2-methyl-5-propan-2-yl-6,8-dioxabicyclo[3.2.1]octan-7-yl]phenol](/img/structure/B12395247.png)



